molecular formula C9H10O3S B1627638 Ethyl 5-acetylthiophene-2-carboxylate CAS No. 33148-82-2

Ethyl 5-acetylthiophene-2-carboxylate

Cat. No. B1627638
CAS RN: 33148-82-2
M. Wt: 198.24 g/mol
InChI Key: PDIKYTHWLCYLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-acetylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33148-82-2

Product Name

Ethyl 5-acetylthiophene-2-carboxylate

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 5-acetylthiophene-2-carboxylate

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3

InChI Key

PDIKYTHWLCYLEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-acetylthiophene-2-carboxylic acid (17.0 g, 100 mmol) in ethanol (500 mL) was treated with a concentrated H2SO4 solution (10 mL) and heated at reflux for 3 days after which time the reaction was evaporated to approximately ¼ volume and partitioned between EtOAc (300 mL) and water (100 mL). The organic portion was then further washed with a saturated aqueous solution of NaHCO3 (2×100 mL) followed by a brine solution (100 mL), then dried over MgSO4, filtered, and evaporated in vacuo to afford product as light brown colored solid (25.0 g, 84%). 1H NMR (CDCl3) 1.39 (t, J=7.0, 3H), 2.59 (s, 3H), 4.38 (q, J=7.3, 2H), 7.64 (d, J=4.0, 1H), 7.76 (d, J=4.0, 1H). 13C NMR 14.3, 27.1, 61.9, 131.8, 133.3, 140.3, 148., 161.7, 190.9. LC/MS 5.47 min, [M+1]+ 199.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.